Cas no 1804777-59-0 (3-Iodo-6-nitro-2-(trifluoromethoxy)pyridine-5-sulfonamide)

3-Iodo-6-nitro-2-(trifluoromethoxy)pyridine-5-sulfonamideは、高度に官能基化されたピリジン誘導体であり、有機合成や医薬品開発において重要な中間体として利用されます。この化合物は、ヨウ素置換基、ニトロ基、トリフルオロメトキシ基、スルホンアミド基という複数の反応性に富む官能基を有しており、多様な化学変換が可能です。特に、ハロゲン化アリールとしての反応性や電子求引性基の存在により、パラジウムカップリング反応や求核置換反応などの精密有機合成に適しています。また、スルホンアミド基は生体活性化合物の設計において有用な特性を提供します。これらの特徴から、医薬品候補化合物の構築や材料科学分野での応用が期待される高機能な化学物質です。

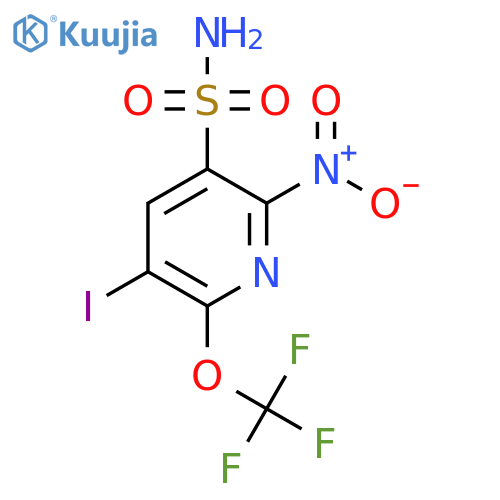

1804777-59-0 structure

商品名:3-Iodo-6-nitro-2-(trifluoromethoxy)pyridine-5-sulfonamide

CAS番号:1804777-59-0

MF:C6H3F3IN3O5S

メガワット:413.069802522659

CID:4836361

3-Iodo-6-nitro-2-(trifluoromethoxy)pyridine-5-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 3-Iodo-6-nitro-2-(trifluoromethoxy)pyridine-5-sulfonamide

-

- インチ: 1S/C6H3F3IN3O5S/c7-6(8,9)18-5-2(10)1-3(19(11,16)17)4(12-5)13(14)15/h1H,(H2,11,16,17)

- InChIKey: JGEMKAYEWSTEBG-UHFFFAOYSA-N

- ほほえんだ: IC1=C(N=C(C(=C1)S(N)(=O)=O)[N+](=O)[O-])OC(F)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 10

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 447

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 137

3-Iodo-6-nitro-2-(trifluoromethoxy)pyridine-5-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029090497-1g |

3-Iodo-6-nitro-2-(trifluoromethoxy)pyridine-5-sulfonamide |

1804777-59-0 | 97% | 1g |

$1,564.50 | 2022-04-01 |

3-Iodo-6-nitro-2-(trifluoromethoxy)pyridine-5-sulfonamide 関連文献

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

1804777-59-0 (3-Iodo-6-nitro-2-(trifluoromethoxy)pyridine-5-sulfonamide) 関連製品

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 4964-69-6(5-Chloroquinaldine)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量